

Electrophysiological recording techniques with DAT-230 application

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Compound of Interest

Compound Name: DAT-230

Cat. No.: B15606946

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Application Note: DAT-230 High-Affinity Dopamine Transporter Antagonist for Advanced Electrophysiological Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic development. **DAT-230** is a novel, potent, and highly selective antagonist developed for the precise modulation of DAT activity in research settings. This document provides detailed protocols for utilizing **DAT-230** in common electrophysiological applications to characterize its effects on synaptic function and network activity.

Application 1: Characterizing DAT-230 Inhibition using Whole-Cell Patch-Clamp

This protocol details the use of whole-cell voltage-clamp recordings to measure the inhibitory effect of **DAT-230** on dopamine-mediated currents in cultured midbrain neurons.^{[1][2][3]} This

technique allows for high-fidelity analysis of ionic currents and provides a direct measure of **DAT-230**'s potency.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol

- Cell Preparation:
 - Plate primary midbrain neurons or a suitable cell line (e.g., HEK293 cells stably expressing hDAT) onto coverslips a few days prior to recording.[\[1\]](#)
 - Ensure a healthy, confluent monolayer of cells on the day of the experiment.
- Solution Preparation:
 - External/Bath Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 Glucose.[\[2\]](#) Bubble with 95% O₂/5% CO₂.
 - Internal/Pipette Solution: Composition in mM: 120 K-Gluconate, 20 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Na₂ATP, 0.3 TrisGTP.[\[4\]](#) Adjust pH to 7.3 with KOH.
 - **DAT-230** Stock Solution: Prepare a 10 mM stock solution of **DAT-230** in DMSO. Dilute to final working concentrations (e.g., 1 nM to 10 μM) in aCSF on the day of the experiment.
- Recording Procedure:
 - Transfer a coverslip to the recording chamber and perfuse with aCSF at 1.5-2 mL/min.[\[2\]](#)
 - Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[\[1\]](#)
 - Approach a target neuron and form a giga-ohm seal (>1 GΩ).[\[3\]](#)
 - Rupture the membrane to achieve the whole-cell configuration.[\[3\]](#)
 - Clamp the cell at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs).[\[2\]](#)
 - Establish a stable baseline recording for 5 minutes.
 - Apply dopamine (e.g., 10 μM) to the bath to evoke a baseline DAT-mediated current.

- Wash out dopamine and allow the current to return to baseline.
- Perfuse the chamber with the first concentration of **DAT-230** for 5 minutes, then co-apply with 10 μ M dopamine and record the current.
- Repeat the wash-out and application steps for each concentration of **DAT-230** to generate a dose-response curve.

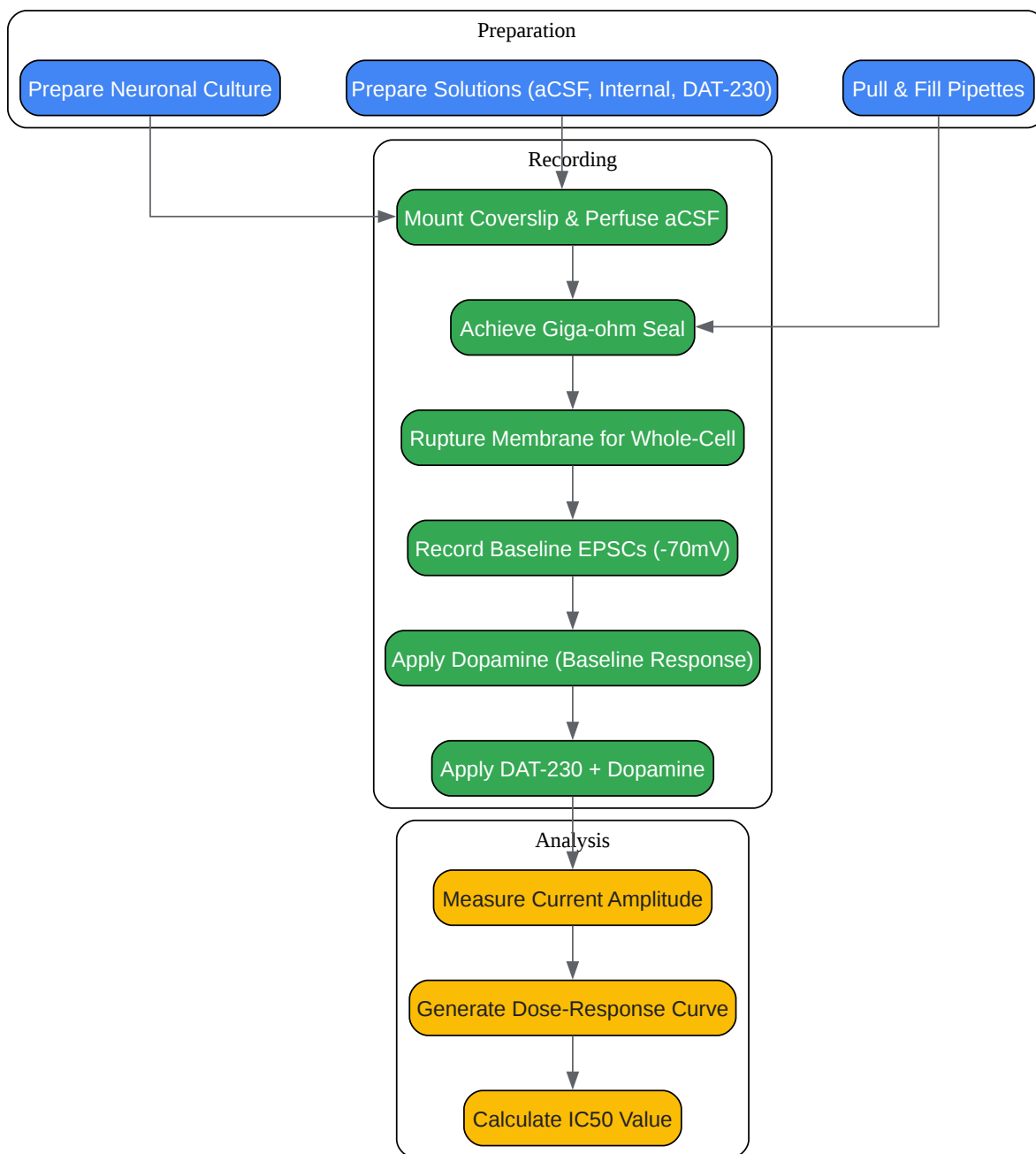
Data Presentation

The inhibitory effect of **DAT-230** is quantified by measuring the reduction in the dopamine-evoked current. The IC_{50} value is determined by fitting the concentration-response data to a sigmoidal curve.

Concentration of DAT-230	Mean Current Amplitude (pA)	% Inhibition
Vehicle Control	150.2 \pm 10.5	0%
1 nM	135.8 \pm 9.8	9.6%
10 nM	80.1 \pm 7.2	46.7%
50 nM (IC_{50})	74.9 \pm 6.5	50.1%
100 nM	45.3 \pm 5.1	69.8%
1 μ M	15.1 \pm 3.2	89.9%

Table 1: Hypothetical dose-dependent inhibition of dopamine-evoked currents by **DAT-230**.

Experimental Workflow Diagram



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Figure 1. Workflow for whole-cell patch-clamp experiments.

Application 2: Monitoring Dopamine Reuptake Inhibition with Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that offers sub-second resolution for measuring neurotransmitter release and reuptake, making it ideal for studying the kinetics of DAT inhibition by **DAT-230**.^{[5][6][7]}

Experimental Protocol

- Preparation:
 - Prepare acute brain slices (e.g., 300 μm coronal slices containing the nucleus accumbens or striatum) from a rodent.^[8]
 - Allow slices to recover in oxygenated aCSF for at least 1 hour.
 - Fabricate or obtain a carbon-fiber microelectrode for FSCV.
- Recording Procedure:
 - Transfer a slice to the recording chamber, submerged in flowing, heated (32-34°C) aCSF.
 - Position the carbon-fiber electrode in the target brain region.
 - Place a stimulating electrode nearby to evoke dopamine release.
 - Apply a triangular voltage waveform (-0.4 V to +1.2 V and back, at 400 V/s) to the carbon-fiber electrode.
 - Deliver a single electrical pulse to the stimulating electrode to evoke dopamine release and record the resulting oxidative current.
 - Establish a stable baseline of evoked dopamine signals (3-5 recordings).
 - Apply **DAT-230** at the desired concentration to the bath and record evoked dopamine signals every 2 minutes until a steady state is reached.

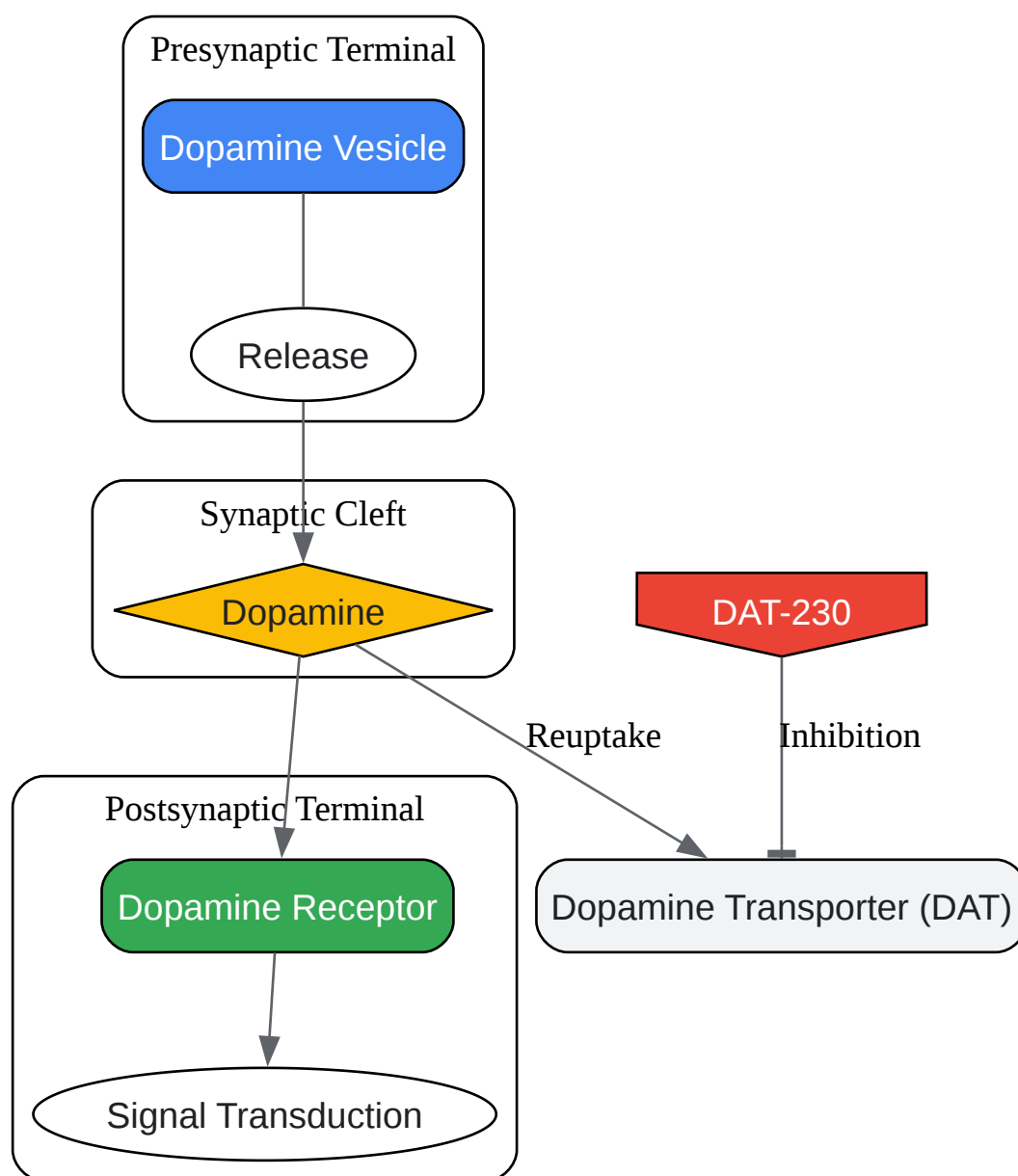
Data Presentation

DAT-230's inhibition of dopamine reuptake leads to a slower decay rate of the FSCV signal and an increase in the peak concentration.

Parameter	Vehicle Control	100 nM DAT-230	% Change
Peak [DA] (μM)	1.5 ± 0.2	3.1 ± 0.4	+106.7%
Reuptake Rate (τ , seconds)	1.2 ± 0.1	4.5 ± 0.5	+275.0%
$T_{1/2}$ (seconds)	0.83 ± 0.07	3.12 ± 0.35	+275.9%

Table 2: Hypothetical kinetic parameters of evoked dopamine release in the presence of **DAT-230**.

Signaling Pathway Diagram



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Figure 2. Inhibition of dopamine reuptake by **DAT-230**.

Application 3: Network-Level Effects of **DAT-230** using Microelectrode Arrays (MEAs)

MEAs allow for the simultaneous, long-term recording of extracellular field potentials and action potentials from dozens of sites within a neuronal network, providing insight into how **DAT-230**

modulates network-level phenomena like synaptic plasticity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol

- Preparation:
 - Prepare acute hippocampal slices (350-400 μm) and allow them to recover.[\[9\]](#)[\[13\]](#)
 - Place a slice onto the MEA chip, ensuring contact between the tissue and electrodes in the CA1 region.[\[9\]](#)[\[14\]](#)
- Recording Procedure (Long-Term Potentiation - LTP):
 - Select a stimulation electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[\[9\]](#)[\[14\]](#)
 - Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20 minutes by delivering single pulses every 30 seconds.
 - Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[\[15\]](#)
 - Record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
 - After a stable LTP is established, wash out and repeat the experiment on a new slice, but perfuse with 100 nM **DAT-230** for 20 minutes before HFS.
 - Compare the magnitude of LTP between control and **DAT-230** treated slices.

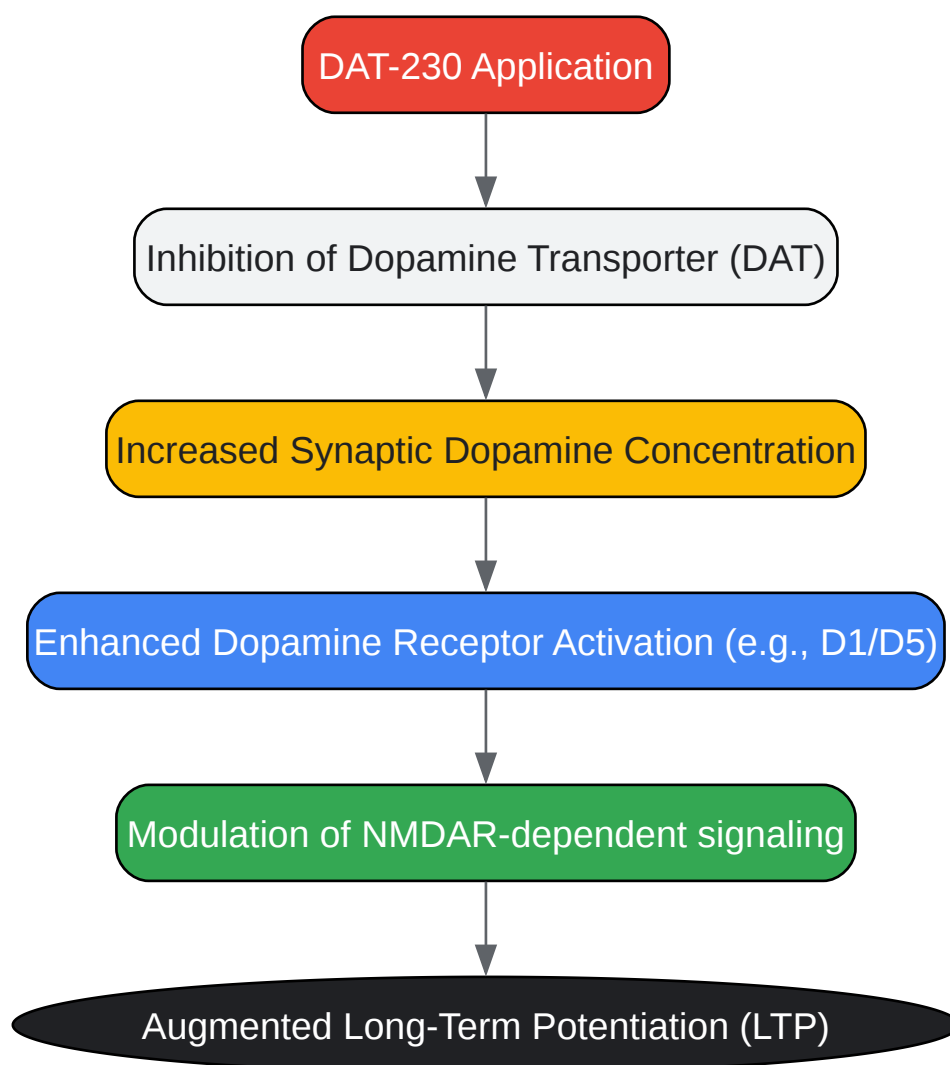
Data Presentation

By increasing synaptic dopamine levels, **DAT-230** is expected to modulate synaptic plasticity. The table below shows a hypothetical enhancement of LTP magnitude.

Experimental Condition	Baseline fEPSP Slope (mV/ms)	fEPSP Slope 60 min post-HFS (mV/ms)	% Potentiation
Control (aCSF)	-0.52 ± 0.04	-0.81 ± 0.06	155.8%
100 nM DAT-230	-0.54 ± 0.05	-1.05 ± 0.08	194.4%

Table 3: Hypothetical enhancement of LTP in hippocampal CA1 region by **DAT-230**.

Logical Relationship Diagram



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Figure 3. Causal chain from **DAT-230** to LTP modulation.

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